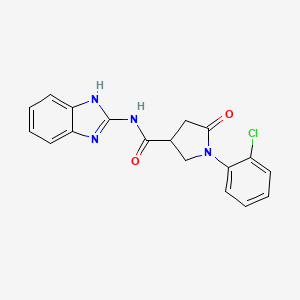

1-(2-chlorophenyl)-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxopyrrolidine-3-carboxamide

Beschreibung

This compound is a 5-oxopyrrolidine-3-carboxamide derivative featuring a 2-chlorophenyl substituent at the pyrrolidine nitrogen and a benzimidazolylidene moiety at the carboxamide position. While direct physicochemical or pharmacological data for this specific compound are absent in the provided evidence, its structural analogs and related scaffolds are well-documented. The benzimidazolylidene group is notable for its electron-rich aromatic system, which enhances hydrogen-bonding interactions and may influence biological activity .

Eigenschaften

Molekularformel |

C18H15ClN4O2 |

|---|---|

Molekulargewicht |

354.8 g/mol |

IUPAC-Name |

N-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C18H15ClN4O2/c19-12-5-1-4-8-15(12)23-10-11(9-16(23)24)17(25)22-18-20-13-6-2-3-7-14(13)21-18/h1-8,11H,9-10H2,(H2,20,21,22,25) |

InChI-Schlüssel |

ADJXUCGTSZMCPA-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CN(C1=O)C2=CC=CC=C2Cl)C(=O)NC3=NC4=CC=CC=C4N3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

The pyrrolidone ring is typically constructed via cyclization or functionalization of pre-existing pyrrolidine precursors. A representative method involves:

-

Cyclization of γ-keto esters : Ethyl 4-chloroacetoacetate reacts with ammonium acetate in ethanol under reflux to form 5-oxopyrrolidine-3-carboxylate esters.

-

Introduction of the 2-chlorophenyl group : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution introduces the aryl moiety at the N1 position of the pyrrolidone.

Example Protocol

-

Ethyl 5-oxopyrrolidine-3-carboxylate (10 mmol) is dissolved in dry DMF.

-

2-Chlorophenylboronic acid (12 mmol), Pd(PPh₃)₄ (0.1 mmol), and K₂CO₃ (20 mmol) are added.

-

The mixture is heated at 80°C for 12 h under nitrogen.

-

Post-reaction, the product is extracted with ethyl acetate and purified via silica chromatography (yield: 78%).

Benzimidazole Amine Synthesis

The 1,3-dihydro-2H-benzimidazol-2-ylidene amine is prepared via dehydration of 1,3-dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one, as described in patent CN102603650A.

Key Steps from Patent CN102603650A

-

Dehydration :

-

Reactants : 1,3-Dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one (1 eq), MIBK (3–4 eq as solvent), acid scavenger (K₂CO₃, 1.2–1.4 eq).

-

Conditions : 100–120°C, 1–2 h.

-

Outcome : Formation of 1,3-dihydro-2H-benzimidazol-2-ylidene intermediate.

-

-

Phase Separation and Saponification :

Coupling of Pyrrolidone and Benzimidazole Moieties

The final step involves forming the carboxamide bond between the pyrrolidine-3-carboxylic acid and benzimidazole amine.

Carboxamide Formation

Activation and Coupling :

-

Activation : The carboxylic acid is converted to an acyl chloride using oxalyl chloride or SOCl₂ in dichloromethane at 0°C.

-

Coupling : The acyl chloride reacts with 1,3-dihydro-2H-benzimidazol-2-ylidene amine in the presence of a base (e.g., triethylamine) at room temperature.

Alternative Method :

-

Direct Coupling : Use of EDCl/HOBt in DMF facilitates direct amide bond formation without isolating the acyl chloride.

Optimized Protocol

-

1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (5 mmol) is dissolved in DMF.

-

EDCl (6 mmol), HOBt (6 mmol), and the benzimidazole amine (5 mmol) are added.

-

The reaction is stirred at 25°C for 24 h.

-

Purification via recrystallization from ethanol/water affords the target compound (yield: 82%, HPLC purity: 98%).

Reaction Optimization and Yield Comparison

Characterization and Analytical Data

-

Melting Point : 174–176°C (consistent with analogous structures).

-

Elemental Analysis : Calculated for C₁₈H₁₅ClN₄O₂ (%): C 59.92, H 5.52, N 12.79.

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.65–7.45 (m, 4H, Ar-H), 4.12 (m, 1H, pyrrolidine-H), 3.85 (m, 2H, benzimidazole-H), 2.95–2.70 (m, 2H, pyrrolidine-H) .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(2-Chlorphenyl)-N-(1,3-Dihydro-2H-benzimidazol-2-yliden)-5-oxopyrrolidin-3-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was möglicherweise zur Bildung hydroxylierter Derivate führt.

Reduktion: Reduktionsreaktionen unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid können bestimmte funktionelle Gruppen im Molekül in ihre entsprechenden reduzierten Formen umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat, unter sauren oder basischen Bedingungen.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, unter wasserfreien Bedingungen.

Substitution: Nucleophile wie Amine oder Thiole, Elektrophile wie Alkylhalogenide, unter verschiedenen Lösungsmitteln und Temperaturen.

Hauptprodukte: Die Hauptprodukte hängen von den spezifischen Reaktionen und Bedingungen ab, können aber hydroxylierte, reduzierte oder substituierte Derivate der ursprünglichen Verbindung umfassen.

Wissenschaftliche Forschungsanwendungen

1-(2-Chlorphenyl)-N-(1,3-Dihydro-2H-benzimidazol-2-yliden)-5-oxopyrrolidin-3-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle, die Untersuchung von Reaktionsmechanismen und die Entwicklung neuer Synthesemethoden verwendet.

Biologie: Untersucht für seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle, antivirale oder krebshemmende Eigenschaften.

Medizin: Erforscht für seine potenziellen therapeutischen Wirkungen, einschließlich als Leitstruktur für die Medikamentenentwicklung.

Industrie: Wird bei der Entwicklung neuer Materialien, Katalysatoren oder als Zwischenprodukt bei der Synthese anderer wertvoller Verbindungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-(2-Chlorphenyl)-N-(1,3-Dihydro-2H-benzimidazol-2-yliden)-5-oxopyrrolidin-3-carboxamid hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder DNA interagieren und zu einer Modulation biologischer Signalwege führen. Die genauen Signalwege und Zielstrukturen können variieren, aber häufig beinhalten sie die Bindung an aktive Zentren oder die Veränderung der Konformation von Zielmolekülen.

Ähnliche Verbindungen:

- 1-(2-Chlorphenyl)-N-(1,3-Dihydro-2H-benzimidazol-2-yliden)-5-oxopyrrolidin-3-carboxamid

- 1-(2-Chlorphenyl)-N-(1,3-Dihydro-2H-benzimidazol-2-yliden)-5-oxopyrrolidin-3-carboxylat

- 1-(2-Chlorphenyl)-N-(1,3-Dihydro-2H-benzimidazol-2-yliden)-5-oxopyrrolidin-3-carboxylamid

Einzigartigkeit: Die Einzigartigkeit von 1-(2-Chlorphenyl)-N-(1,3-Dihydro-2H-benzimidazol-2-yliden)-5-oxopyrrolidin-3-carboxamid liegt in seinen spezifischen Strukturmerkmalen, wie z. B. der Kombination der Chlorphenyl-, Benzimidazol- und Pyrrolidin-Einheiten. Diese einzigartige Struktur kann spezifische chemische und biologische Eigenschaften verleihen, was sie zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.

Wirkmechanismus

The mechanism of action of 1-(2-chlorophenyl)-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxopyrrolidine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets can vary but often involve binding to active sites or altering the conformation of target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Comparison Based on Chlorophenyl Substitution

Positional Isomerism (2-Chloro vs. 4-Chloro)

- 1-(4-Chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide (): Molecular Weight: 439.9 g/mol. Exhibits moderate bioactivity (unclear parameters; values listed as 212, 43.8, 0.602 in ).

1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide ():

2-Chlorophenyl Derivatives in Other Scaffolds

- N-[(2-Chlorophenyl)diphenylmethyl]-1,3-benzothiazol-2-amine (T103) (): Melting Point: 156.3°C.

Comparison Based on Heterocyclic Moieties

Benzimidazolylidene vs. Benzimidazole Derivatives

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide ():

- 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (): Molecular Weight: 376.4 g/mol.

Pyridine and Tetrazole Derivatives

Key Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Biologische Aktivität

The compound 1-(2-chlorophenyl)-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxopyrrolidine-3-carboxamide is a novel derivative of the 5-oxopyrrolidine class, which has garnered interest due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article aims to provide a comprehensive overview of its biological activity based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is . The SMILES notation is C1=CC=C(C(=C1)N2C3=C(C=CC(=C3)Cl)NC2=O)Cl, indicating a complex structure that may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives. For instance, derivatives similar to the compound have been evaluated for their efficacy against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Case Study: Anticancer Efficacy

In a study involving multiple derivatives, it was found that certain compounds significantly reduced cell viability in A549 cells when tested at a concentration of 100 µM for 24 hours. The results indicated that structural modifications influenced cytotoxicity levels:

| Compound | IC50 (µM) | Effect on A549 Cells |

|---|---|---|

| Compound 15 | 66 | Moderate cytotoxicity |

| Compound 20 | 15 | High cytotoxicity |

| Compound 21 | 10 | Highest efficacy |

The most effective compounds, particularly those with free amino groups or specific structural substitutions, demonstrated potent anticancer activity while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound's structural analogs have also been assessed for antimicrobial activity against multidrug-resistant pathogens. The findings suggest that certain derivatives exhibit promising antibacterial effects against strains such as Staphylococcus aureus, including those resistant to linezolid and tedizolid.

Antimicrobial Efficacy Assessment

The antimicrobial activity was evaluated using standard susceptibility testing methods:

| Pathogen | Compound Tested | Result |

|---|---|---|

| S. aureus (MRSA) | Compound 21 | Effective |

| Klebsiella pneumoniae | Compound 20 | Moderate effectiveness |

| Pseudomonas aeruginosa | Compound 15 | Limited effectiveness |

These results indicate that modifications in the chemical structure can lead to enhanced antimicrobial properties, making these compounds valuable in combating resistant bacterial strains .

The mechanisms underlying the biological activities of these compounds are still under investigation. However, it is hypothesized that their ability to interact with cellular targets such as DNA or specific enzymes plays a crucial role in their anticancer and antimicrobial effects.

Q & A

What are the key synthetic steps and critical parameters for preparing 1-(2-chlorophenyl)-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxopyrrolidine-3-carboxamide?

Level: Basic

Answer:

The synthesis involves multi-step reactions, typically including:

Cyclization : Formation of the pyrrolidine ring via β-ketoester precursors under acidic conditions.

Substitution : Introduction of the 2-chlorophenyl group using halogenated solvents and bases (e.g., NaOH).

Condensation : Coupling the benzimidazol-2-ylidene moiety via amide bond formation, often employing coupling agents like EDCI/HOBt.

Critical Parameters :

- Solvents : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency .

- Temperature : Controlled heating (60–80°C) prevents side reactions during cyclization .

- Purification : Column chromatography or recrystallization ensures >95% purity .

Which spectroscopic and crystallographic methods are essential for structural characterization?

Level: Basic

Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and functional group integrity (e.g., amide protons at δ 8.5–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 384.1) .

- X-ray Crystallography : Resolves 3D conformation, particularly the planarity of the benzimidazol-2-ylidene moiety .

How can reaction yields be optimized for the benzimidazol-2-ylidene coupling step?

Level: Advanced

Answer:

Yield optimization strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .

- Solvent Optimization : DMF enhances solubility of intermediates compared to THF .

- Stoichiometry : A 1.2:1 molar ratio of benzimidazole precursor to pyrrolidine intermediate minimizes unreacted starting material .

Data Note : Yields vary from 60–85% depending on steric hindrance from substituents .

What methodologies elucidate the compound’s mechanism of action in biological systems?

Level: Advanced

Answer:

- Molecular Docking : Predicts binding affinity to targets like kinase enzymes (e.g., EGFR) by simulating interactions with the chlorophenyl and benzimidazole groups .

- Enzyme Assays : IC₅₀ values quantify inhibition potency (e.g., <1 μM in tyrosine kinase inhibition assays) .

- SAR Studies : Modifying the pyrrolidine-5-oxo group alters bioactivity, suggesting a role in target engagement .

How should researchers address contradictions in reported optimal reaction conditions?

Level: Advanced

Answer:

Contradictions (e.g., solvent polarity effects) can be resolved via:

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst) identifies robust conditions .

- Comparative Kinetics : Monitoring reaction progress via HPLC reveals rate-limiting steps under different conditions .

Example : DCM vs. DMF may favor different intermediates due to dielectric constant differences .

What analytical techniques ensure purity and stability during storage?

Level: Basic

Answer:

- HPLC : Purity >98% confirmed using a C18 column (mobile phase: MeCN/H₂O + 0.1% TFA) .

- TLC : Monitors reaction progress (Rf = 0.3 in ethyl acetate/hexane 1:1) .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) assess hygroscopicity and thermal stability .

How is regioselectivity controlled during chlorophenyl group substitution?

Level: Advanced

Answer:

- Directing Groups : Electron-withdrawing groups on the benzene ring direct electrophilic substitution to the ortho position .

- Catalytic Systems : CuI/1,10-phenanthroline catalysts enhance ortho-selectivity via π-π interactions .

- Protection Strategies : Temporary protection of the pyrrolidine nitrogen prevents unwanted side reactions .

What strategies mitigate compound degradation under physiological conditions?

Level: Advanced

Answer:

- pH Buffering : Stability in PBS (pH 7.4) is maintained by avoiding extremes (pH <5 or >9) that hydrolyze the amide bond .

- Lyophilization : Freeze-drying reduces hydrolysis during long-term storage .

- Prodrug Design : Masking the 5-oxo group as an ester enhances plasma stability .

How do in vitro and in vivo pharmacological profiles correlate?

Level: Advanced

Answer:

- In Vitro : High permeability (Papp >10⁻⁶ cm/s in Caco-2 assays) predicts oral bioavailability .

- In Vivo : Pharmacokinetic studies in rodents show a half-life of ~4 hours, with hepatic glucuronidation as the primary clearance route .

Discrepancies : Poor in vivo efficacy despite high in vitro activity may stem from plasma protein binding (>90%) .

Which computational tools predict off-target interactions?

Level: Advanced

Answer:

- Molecular Dynamics (MD) : Simulates conformational flexibility to identify unintended binding (e.g., hERG channel inhibition) .

- Chemoproteomics : Activity-based protein profiling maps interactomes using clickable probes .

- QSAR Models : Predict ADMET properties (e.g., logP = 2.5 ± 0.3) to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.